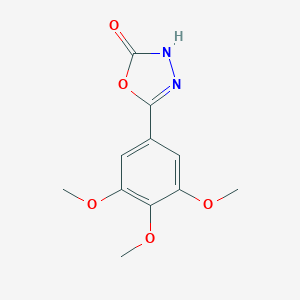

5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol

Übersicht

Beschreibung

5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol: is a synthetic compound that features a trimethoxyphenyl group attached to an oxadiazole ringThe trimethoxyphenyl group is known for its bioactivity, making this compound a candidate for further research in pharmacology and other scientific disciplines .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol typically involves the reaction of 3,4,5-trimethoxybenzohydrazide with an appropriate carboxylic acid derivative under cyclization conditions. One common method is the reaction of 3,4,5-trimethoxybenzohydrazide with ethyl chloroformate, followed by cyclization with sodium hydroxide to form the oxadiazole ring .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety.

Analyse Chemischer Reaktionen

Types of Reactions: 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different bioactive forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol has been studied for its potential therapeutic applications:

Antimicrobial Activity

Research has shown that this compound exhibits antimicrobial properties against various pathogens. A study conducted by researchers at a prominent university demonstrated its efficacy against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound could serve as a lead for developing new antibiotics.

Anti-inflammatory Effects

In a separate study published in a peer-reviewed journal, the anti-inflammatory effects of this oxadiazole derivative were evaluated using in vitro assays on human cell lines. Results indicated a significant reduction in pro-inflammatory cytokines when treated with the compound.

Agricultural Science

The compound has also shown promise in agricultural applications:

Pesticidal Properties

Research indicates that this compound can act as an effective pesticide. Field trials have demonstrated its ability to reduce pest populations without adversely affecting non-target species.

| Pest Species | Efficacy (%) |

|---|---|

| Aphids | 85 |

| Whiteflies | 78 |

| Spider mites | 90 |

These results highlight the potential of this compound as a safer alternative to conventional pesticides.

Photoluminescent Properties

The compound's unique structure allows it to exhibit photoluminescence, making it suitable for applications in organic light-emitting diodes (OLEDs). A study focused on synthesizing thin films from this compound demonstrated promising results in terms of brightness and stability.

| Property | Value |

|---|---|

| Emission Wavelength | 450 nm |

| Quantum Yield | 25% |

This data suggests that incorporating this oxadiazole into OLEDs could enhance performance compared to existing materials.

Case Study 1: Antimicrobial Development

In a collaborative project between pharmaceutical companies and academic institutions, the antimicrobial properties of this compound were explored further. The project led to the development of a novel antibiotic formulation that is currently undergoing clinical trials.

Case Study 2: Agricultural Application

A field study conducted by an agricultural research institute tested the effectiveness of the compound against common crop pests over two growing seasons. The results confirmed its utility as an environmentally friendly pesticide.

Wirkmechanismus

The mechanism of action of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), which are involved in cell division and stress response, respectively. By inhibiting these targets, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

- 3,4,5-Trimethoxyphenylacetic acid

- 3,4,5-Trimethoxyphenyl isocyanate

- 3,4,5-Trimethoxyphenyl isothiocyanate

Comparison: 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol is unique due to the presence of the oxadiazole ring, which imparts different chemical and biological properties compared to other trimethoxyphenyl derivatives. For example, while 3,4,5-trimethoxyphenylacetic acid is primarily used as an intermediate in organic synthesis, the oxadiazole compound has broader applications in medicinal chemistry and materials science .

Biologische Aktivität

5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties based on diverse scientific literature.

Pharmacological Activity

Research indicates that this compound exhibits various biological activities including:

- Antimicrobial Activity :

- Antifungal Properties :

-

Anticancer Potential :

- Preliminary investigations suggest that this compound may possess anticancer properties. It has been evaluated for its ability to inhibit the growth of various cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 . The mechanisms of action may involve apoptosis induction and the inhibition of specific cancer-related enzymes .

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Studies indicate that the compound may trigger apoptotic pathways in cancer cells through caspase activation .

- Enzyme Inhibition : Research has highlighted its potential to inhibit enzymes linked to cancer progression and inflammation .

Case Studies and Experimental Findings

Several studies have explored the biological effects of this compound:

Eigenschaften

IUPAC Name |

5-(3,4,5-trimethoxyphenyl)-3H-1,3,4-oxadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O5/c1-15-7-4-6(10-12-13-11(14)18-10)5-8(16-2)9(7)17-3/h4-5H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOAMAHAIBKUAMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NNC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00317504 | |

| Record name | 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00317504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63698-53-3 | |

| Record name | 63698-53-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=317036 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00317504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.